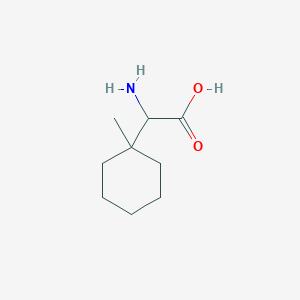

a-Amino-1-methyl-cyclohexaneacetic acid

Description

BenchChem offers high-quality a-Amino-1-methyl-cyclohexaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-Amino-1-methyl-cyclohexaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(1-methylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVWUXSBUSFWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Context of A Amino Cyclohexaneacetic Acids

Systematic Nomenclature and Related Chemical Entities

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for a-Amino-1-methyl-cyclohexaneacetic acid is 2-amino-2-(1-methylcyclohexyl)acetic acid . The "a-amino" designation indicates that the amino group is attached to the carbon atom adjacent to the carboxyl group. The "1-methyl" specifies a methyl group attached to the first carbon of the cyclohexane (B81311) ring, which is also the point of attachment for the acetic acid moiety.

This compound is structurally related to other cyclic amino acids and can be seen as a derivative of cyclohexaneacetic acid. A closely related and well-known compound is Gabapentin (B195806), which has the systematic name 2-[1-(aminomethyl)cyclohexyl]acetic acid. nih.govpharmacompass.comgoogle.com While similar, the key difference is the position of the amino group. In a-Amino-1-methyl-cyclohexaneacetic acid, the amino group is on the alpha-carbon of the acetic acid side chain, whereas in Gabapentin, it is part of an aminomethyl group attached to the cyclohexane ring. nih.govpharmacompass.com

Other related compounds include various substituted cyclohexaneacetic acids and their derivatives, which are explored for their unique chemical properties. guidechem.comnih.gov

Table 1: Nomenclature and Identifiers

| Identifier Type | Value |

| Common Name | a-Amino-1-methyl-cyclohexaneacetic acid |

| IUPAC Name | 2-amino-2-(1-methylcyclohexyl)acetic acid |

| Related Compound | Gabapentin |

| Gabapentin IUPAC Name | 2-[1-(aminomethyl)cyclohexyl]acetic acid nih.govpharmacompass.com |

Isomeric Considerations within the a-Amino-cyclohexaneacetic Acid Class

The alpha-carbon of a-Amino-1-methyl-cyclohexaneacetic acid (the carbon atom bonded to both the amino group and the carboxyl group) is a chiral center. This gives rise to the existence of stereoisomers, specifically enantiomers. These enantiomers are non-superimposable mirror images of each other and are designated as (R)- and (S)-isomers. The presence of this chirality is a critical feature, as different enantiomers of a molecule can exhibit distinct biological activities and properties. The synthesis of enantiomerically pure α-methyl amino acids is a significant area of research, often employing chiral auxiliaries to control the stereochemical outcome of the reaction. nih.gov

The broader class of aminocycloalkane carboxylic acids, such as 2-aminocyclopentanecarboxylic acid, also exhibits stereoisomerism, including both cis and trans diastereomers in addition to enantiomers. nih.gov The specific spatial arrangement of the functional groups is crucial for their interaction with other chiral molecules, such as proteins.

The cyclohexane ring is not a flat hexagon. wikipedia.org To relieve the strain of having bond angles of 120°, which is significantly different from the ideal tetrahedral angle of 109.5°, the ring puckers into several three-dimensional conformations. wikipedia.orglibretexts.orgyoutube.com

The most stable conformation of the cyclohexane ring is the chair conformation. pressbooks.pubbyjus.comyoutube.commasterorganicchemistry.com In this arrangement, all carbon-carbon bond angles are close to the ideal 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes both angle and torsional strain. pressbooks.publibretexts.org

Cyclohexane is in a constant state of flux, rapidly interconverting between two equivalent chair conformations through a process called ring flipping or chair inversion. youtube.compressbooks.publibretexts.orgmasterorganicchemistry.com During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.compressbooks.pubmasterorganicchemistry.com The energy barrier for this interconversion is low enough that at room temperature, it occurs millions of times per second. pressbooks.publibretexts.orgvu.nl Between the two chair forms, the molecule passes through higher-energy conformations, including the half-chair, twist-boat, and boat conformations. wikipedia.orglibretexts.orgbyjus.comyoutube.com The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgyoutube.com

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | No significant angle or torsional strain pressbooks.pubmasterorganicchemistry.com |

| Twist-Boat | 5.5 | Reduced torsional and flagpole strain compared to boat masterorganicchemistry.com |

| Boat | 6.9 | Torsional strain and flagpole steric strain libretexts.orgyoutube.com |

| Half-Chair | 10.8 | Significant angle and torsional strain masterorganicchemistry.com |

When substituents are present on the cyclohexane ring, the two chair conformations are often no longer equal in energy. ucalgary.ca Substituents generally prefer to occupy the equatorial position to minimize steric strain. wikipedia.orgucalgary.camasterorganicchemistry.com An axial substituent experiences unfavorable 1,3-diaxial interactions with the other two axial atoms on the same side of the ring. ucalgary.ca

The protonation state is governed by the pKa values of the acidic and basic groups. ucalgary.cayoutube.comyoutube.com

At a very low pH (highly acidic conditions), both the amino and carboxyl groups will be protonated, giving the molecule a net positive charge (R-NH3⁺, R-COOH). wikipedia.org

At a very high pH (highly basic conditions), both groups will be deprotonated, resulting in a net negative charge (R-NH2, R-COO⁻). wikipedia.org

The pH at which the molecule has no net charge is called the isoelectric point (pI). wikipedia.org For a simple amino acid with one acidic and one basic group, the pI is the average of the two pKa values. wikipedia.org The protonation equilibria are fundamental to the chemical behavior of amino acids and their interactions in biological systems. researchgate.netnih.gov

Table 3: Protonation States of a Generic α-Amino Acid

| pH Range | Predominant Form | Net Charge |

| Low pH ( < pKa1 ) | Cationic | +1 |

| pKa1 < pH < pKa2 | Zwitterionic | 0 |

| High pH ( > pKa2 ) | Anionic | -1 |

pKa1 corresponds to the carboxyl group, and pKa2 corresponds to the ammonium (B1175870) group. ucalgary.ca

Synthetic Methodologies for A Amino Cyclohexaneacetic Acids and Analogues

Classical and Modern Synthetic Routes

Michael Addition Strategies

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful tool for carbon-carbon bond formation in organic synthesis. wikipedia.orgorganic-chemistry.org This reaction is thermodynamically controlled and typically involves resonance-stabilized carbanions, such as those derived from malonates or nitroalkanes, adding to activated olefins. organic-chemistry.org

A synthetic route to α-amino acids via Michael addition using a cyclohexanone precursor would theoretically involve the formation of an α,β-unsaturated carbonyl derivative of 1-methylcyclohexanone, which would then act as a Michael acceptor. However, a thorough search of scientific databases and chemical literature did not yield any specific examples or established protocols for the synthesis of α-Amino-1-methyl-cyclohexaneacetic acid using this strategy. The existing literature on Michael additions focuses on general mechanisms and applications for other classes of compounds. wikipedia.orgorganic-chemistry.org

Catalysis is crucial in modern Michael additions, with various systems developed to enhance reaction efficiency and stereoselectivity. These include base catalysis, phase-transfer catalysts, and, notably, chiral catalysts for asymmetric synthesis. wikipedia.orgorganic-chemistry.org For instance, chiral Lewis acids and organocatalysts are employed to induce enantioselectivity in the formation of new stereocenters. While these catalyst systems are well-documented for a range of Michael donors and acceptors, their specific application to the synthesis of α-Amino-1-methyl-cyclohexaneacetic acid has not been reported.

Reductive Amination and Hydrogenation Approaches

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds (ketones or aldehydes). wikipedia.org The process involves the reaction of the carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.orgpearson.com

The catalytic hydrogenation of a nitrile group is a direct method for the preparation of primary amines. In a relevant analogue synthesis, that of 1-(aminomethyl)-cyclohexaneacetic acid (Gabapentin), the precursor 1-cyanocyclohexaneacetic acid is hydrogenated to yield the final product. prepchem.com A typical procedure involves dissolving the nitrile in a solvent like methanol (B129727) and shaking the mixture under hydrogen pressure in the presence of a metal catalyst. prepchem.com

For the target compound, a plausible precursor would be 1-cyano-1-methylcyclohexaneacetic acid . However, literature describing the synthesis and subsequent catalytic hydrogenation of this specific nitrile to produce α-Amino-1-methyl-cyclohexaneacetic acid could not be located. General methods for the reduction of cyanoarenes to benzylamines have been developed, highlighting the utility of this transformation, but specific conditions for the target substrate are not documented. nih.gov

Heterogeneous catalysts, particularly palladium on carbon (Pd/C) and rhodium on carbon (Rh/C), are mainstays in catalytic hydrogenation due to their efficiency and ease of separation from the reaction mixture.

Palladium-Carbon (Pd/C): This catalyst is widely used for various hydrogenation reactions, including the reduction of alkenes and nitro groups, and in hydrogenolysis. While effective for many transformations, its specific efficacy in the hydrogenation of the hypothetical 1-cyano-1-methylcyclohexaneacetic acid is not documented.

Rhodium-Carbon (Rh/C): Rhodium catalysts are often employed for the hydrogenation of aromatic rings and can also be used for nitrile reduction. In the synthesis of the related compound Gabapentin (B195806) from 1-cyanocyclohexaneacetic acid, a 10% rhodium on carbon catalyst, sometimes promoted with palladium, has been utilized effectively. prepchem.com The reaction is typically performed in methanol under hydrogen pressure (e.g., 50 psig) at room temperature, yielding the desired amino acid after filtration of the catalyst and crystallization. prepchem.com It is plausible that similar conditions could be applied to the synthesis of α-Amino-1-methyl-cyclohexaneacetic acid from its corresponding nitrile, but experimental data is not available. Chiral rhodium complexes are also pivotal in the enantioselective synthesis of amino acids via hydrogenation, though this applies to different precursors than those discussed here. openstax.org

The following table summarizes the catalyst systems and conditions used for the synthesis of the related compound, 1-(aminomethyl)-cyclohexaneacetic acid, which could serve as a theoretical starting point for the development of a synthesis for the title compound.

| Precursor | Catalyst System | Solvent | Conditions | Product | Yield |

| 1-Cyanocyclohexaneacetic acid | 10% Rh/C (with 1% Pd) | Methanol | 50 psig H₂, 2 hours, room temp. | 1-(aminomethyl)-cyclohexaneacetic acid | 79% prepchem.com |

Transformations from Cyclic Imides and Amides

The synthesis of α-amino-cyclohexaneacetic acid analogues often involves the transformation of cyclic imides and amides, which serve as crucial intermediates. These transformations typically leverage rearrangement and hydrolysis reactions to construct the desired amino acid framework.

Synthesis via 3,3-Pentamethylene Glutarimide

A key intermediate in the synthesis of α-Amino-1-methyl-cyclohexaneacetic acid is 3,3-pentamethylene glutarimide. This compound can be prepared from 1,1-cyclohexanediacetic acid monoamide. The synthesis involves heating the monoamide in the presence of a solvent and a catalyst.

One documented method utilizes toluene as the solvent and glacial acetic acid as the catalyst. The reaction is carried out under reflux conditions with azeotropic removal of water. The process involves heating 1,1-cyclohexanediacetic acid monoamide with toluene and glacial acetic acid, with molar ratios of approximately 1:1.5-3:0.1-0.2, respectively. The reaction is conducted at a temperature of 100-130°C for 18-26 hours. After cooling, the product, 3,3-pentamethylene glutarimide, is isolated by filtration. google.com

| Reactant | Solvent | Catalyst | Temperature (°C) | Time (h) |

| 1,1-Cyclohexanediacetic acid monoamide | Toluene | Glacial Acetic Acid | 100-130 | 18-26 |

Hydrolysis and Rearrangement Pathways

The conversion of 3,3-pentamethylene glutarimide to the target amino acid can proceed through various hydrolysis and rearrangement pathways. These reactions are fundamental in opening the imide ring and introducing the amino group. While specific mechanistic studies on 3,3-pentamethylene glutarimide are not extensively detailed in the provided search results, the general principles of glutarimide hydrolysis and rearrangements of related structures provide a strong basis for understanding these transformations.

Base-catalyzed hydrolysis of the glutarimide ring is a plausible initial step, which would lead to the formation of a dicarboxylic acid monoamide. Subsequent rearrangement reactions, such as the Hofmann or Lossen rearrangement, can then be employed to convert a carbonyl group into an amine.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to form a primary amine with one fewer carbon atom. In the context of a derivative of 3,3-pentamethylene glutarimide, this would involve the conversion of one of the amide carbonyl groups into an amine, leading to the formation of the α-amino acid structure.

The Lossen rearrangement is another key transformation that converts a hydroxamic acid or its derivative into an isocyanate, which can then be hydrolyzed to an amine. This pathway would require the initial conversion of one of the carboxylic acid groups of the hydrolyzed glutarimide into a hydroxamic acid.

Regeneration of Free Acid from Salt Forms

The synthesis of α-Amino-1-methyl-cyclohexaneacetic acid often results in the formation of a salt, typically the hydrochloride salt. The regeneration of the free amino acid from its salt form is a critical step in the purification process.

Utilization of Organic Solvents and Epoxides for Chloride Removal

A method for converting gabapentin hydrochloride to the free amino acid involves the use of an organic solvent and an epoxide. In this process, gabapentin hydrochloride is dissolved in a non-aqueous organic solvent in which the free gabapentin is insoluble. The addition of an epoxide to this solution facilitates the removal of the chloride ion, leading to the precipitation of the free amino acid.

The reaction mechanism involves the proton of the hydrochloride salt protonating the oxygen atom of the epoxide, which activates the epoxide ring towards nucleophilic attack by the chloride ion. This results in the formation of a chlorohydrin and the free amino acid, which then precipitates out of the solution. Propylene oxide is a commonly used epoxide for this purpose. The reaction is typically carried out at temperatures between 0°C and 50°C.

| Salt Form | Solvent | Reagent | Temperature (°C) | Outcome |

| Gabapentin Hydrochloride | Non-aqueous organic solvent | Propylene Oxide | 0-50 | Precipitation of free gabapentin |

Ion Exchange Resin Applications

Ion exchange chromatography is a widely employed technique for the purification of α-Amino-1-methyl-cyclohexaneacetic acid and the conversion of its hydrochloride salt to the free amino acid. Both strong and weak ion exchange resins have been utilized for this purpose.

In a typical procedure, an aqueous solution of gabapentin hydrochloride is passed through a column containing a basic ion exchange resin. The resin exchanges its hydroxide (B78521) ions for the chloride ions in the solution, and the gabapentin is retained on the column. Subsequent elution with a suitable solvent, often an aqueous or alcoholic solution, releases the pure, free amino acid. For instance, a process for preparing pharmaceutical grade gabapentin involves neutralizing an alcoholic solution of gabapentin hydrochloride with a basic ion exchange resin. google.com The use of strong cationic exchange resins has also been reported for the purification of gabapentin hydrochloride from inorganic salts. google.com

| Resin Type | Application |

| Weakly Basic Ion Exchange Resin | Neutralization of gabapentin hydrochloride in an alcoholic solution. google.com |

| Strong Cationic Ion Exchange Resin | Purification of gabapentin hydrochloride from inorganic salts. google.com |

| Basic Ion Exchange Resin | Conversion of gabapentin hydrochloride to free gabapentin. |

Targeted Functional Group Interconversions

The functional groups of α-Amino-1-methyl-cyclohexaneacetic acid, namely the primary amine and the carboxylic acid, provide opportunities for targeted chemical modifications to synthesize a variety of analogues. These interconversions can lead to compounds with altered physicochemical properties.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of other functional groups. For instance, the formation of adducts with other carboxylic acids, such as succinic acid and adipic acid, has been reported. Additionally, mutual prodrugs have been synthesized by conjugating non-steroidal anti-inflammatory drugs (NSAIDs) with gabapentin through glycol spacers, effectively modifying the carboxylic acid group. nih.gov

Modification of the Amine Group: The primary amine group is also amenable to a range of chemical transformations. Schiff base derivatives of gabapentin have been synthesized through the condensation of the amine group with various benzoin, vanillin, acetophenone, and benzophenone. ajol.info Furthermore, the amine group can be reacted with acid chlorides, such as sebacoyl chloride and benzoyl chloride, to form the corresponding amide derivatives. ijastnet.com

| Functional Group | Reagent(s) | Resulting Derivative |

| Carboxylic Acid | Succinic acid, Adipic acid | Carboxylic acid adducts |

| Carboxylic Acid | NSAIDs, Glycol spacers | Mutual prodrugs nih.gov |

| Amine | Benzoin, Vanillin, Acetophenone, Benzophenone | Schiff bases ajol.info |

| Amine | Sebacoyl chloride, Benzoyl chloride | Amides ijastnet.com |

Purity Enhancement and Impurity Control in Synthetic Processes

The control and enhancement of purity are critical in the synthesis of α-amino-cyclohexaneacetic acids, particularly for applications in pharmaceuticals. Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate that any impurity present at a level of 0.10% or greater relative to the Active Pharmaceutical Ingredient (API) must be identified, synthesized, and characterized. mdpi.com Impurities in chemically synthesized amino acids can originate from various sources, including starting materials, intermediates, by-products of the reaction, and subsequent degradation products. researchgate.netresearchgate.net

Process-related impurities are a key concern. For instance, in the synthesis of amino acids involving an aminonitrile intermediate, degradation products can be generated both during the formation of the aminonitrile and its subsequent hydrolysis. researchgate.net A common impurity in the synthesis of the closely related analogue 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin) is its corresponding lactam, 2-azaspiro google.comgoogle.comdecan-3-one. google.com

Several strategies have been developed to minimize such impurities and enhance the purity of the final product. These methods often involve crystallization and precipitation under controlled conditions.

Key Purification Methodologies:

Anhydrous Precipitation: One effective method involves the conversion of the amino acid hydrochloride salt to the pure free amino acid in a non-aqueous medium. Gabapentin hydrochloride can be dissolved in a non-aqueous organic solvent, such as n-butanol, in which the final product is insoluble. The addition of an epoxide, like propylene oxide, removes the chloride ions, causing the pure gabapentin to precipitate as a white solid. google.com This process is capable of yielding a product with a purity of at least 99.0%. google.com

Isoelectric Point Precipitation: Another widely used technique involves the careful adjustment of pH in an aqueous solution. An acid addition salt of the amino acid is dissolved in water, and a base is added to adjust the pH to a range of 6.7 to 8.0. google.com This pH range corresponds to the isoelectric point of the amino acid, where its solubility is minimal, leading to its crystallization. This method is highly effective in reducing the concentration of the lactam impurity to less than 0.2%. google.com The crystallized product is then typically washed with a water-miscible organic solvent, such as acetone, and dried. google.com

The effectiveness of these purification steps is typically monitored using High-Performance Liquid Chromatography (HPLC), which can accurately quantify the levels of the target compound and any related impurities. google.comnih.gov

| Method | Starting Material | Key Reagents/Solvents | Mechanism | Reported Purity | Key Impurity Removed |

|---|---|---|---|---|---|

| Anhydrous Precipitation google.com | 1-(aminomethyl)cyclohexaneacetic acid hydrochloride | n-Butanol, Propylene Oxide | Removal of chloride ions by epoxide, leading to precipitation of the insoluble free amino acid. | >99.0% | Hydrochloride salt |

| Isoelectric Point Precipitation google.com | Aqueous solution of an acid addition salt of 1-(aminomethyl)cyclohexaneacetic acid | Water, Hydroxide base, Acetone (for washing) | Precipitation at the isoelectric point (pH 6.7-8.0) where solubility is minimal. | Substantially pure | 2-azaspiro google.comgoogle.comdecan-3-one (<0.2%) |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to the synthesis of amino acids and their analogues to reduce environmental impact and improve efficiency. Key goals include minimizing waste, avoiding hazardous reagents and solvents, and improving atom economy. semanticscholar.orgsciencedaily.com A critical metric used to evaluate the "greenness" of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents, raw materials) to the mass of the final product. unibo.itunibo.it

Traditional chemical syntheses can be associated with significant environmental drawbacks, including the use of corrosive acids and the generation of substantial waste. sciencedaily.com For example, conventional production of the related compound 6-aminohexanoic acid from cyclohexane (B81311) faces challenges such as low conversion rates, low yields, and severe environmental issues. nih.gov

To address these shortcomings, research has focused on developing more sustainable synthetic routes, with biocatalysis emerging as a powerful alternative.

Biocatalytic Synthesis as a Green Alternative: A notable example of a green synthesis is the one-pot bioprocess for producing 6-aminohexanoic acid directly from cyclohexane. This process utilizes a consortium of engineered microorganisms, distributing the synthetic pathway between different species to optimize the reaction and avoid substrate toxicity. nih.gov

In one such system, a strain of Pseudomonas taiwanensis is engineered to convert cyclohexane into an intermediate like ε-caprolactone. This intermediate is then transferred to an engineered strain of Escherichia coli, which contains the downstream cascade to convert it into the final product, 6-aminohexanoic acid. nih.gov This mixed-species biotransformation achieves complete substrate conversion with an 86% yield under environmentally benign conditions, representing a significant improvement over traditional chemical methods. nih.gov

This approach highlights several key advantages of green chemistry:

Mild Reaction Conditions: The biotransformation occurs under ambient temperature and pressure in an aqueous medium.

High Yield and Conversion: The process demonstrates high efficiency, converting nearly all the starting material into the desired product. nih.gov

Reduced Waste: By operating in a "one-pot" system and using biological catalysts, the process significantly reduces the generation of chemical waste. nih.gov

Sustainability: The use of renewable resources and biocatalysts aligns with the goals of sustainable manufacturing.

| Parameter | Conventional Chemical Synthesis (General) | Green Biocatalytic Synthesis Example nih.gov |

|---|---|---|

| Starting Material | Cyclohexane | Cyclohexane |

| Reagents/Catalysts | Corrosive acids, metal catalysts | Engineered microorganisms (P. taiwanensis, E. coli) |

| Solvents | Organic solvents | Aqueous medium |

| Conditions | Often high temperature and pressure | Ambient temperature and pressure |

| Byproducts/Waste | Significant chemical waste | Minimal waste |

| Yield | Often low to moderate | High (86%) |

Molecular Structure and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The precise structure of α-Amino-1-methyl-cyclohexaneacetic acid, interpreted here as 2-amino-2-(1-methylcyclohexyl)acetic acid, is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

The ¹H NMR spectrum of 2-amino-2-(1-methylcyclohexyl)acetic acid is expected to show distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Cyclohexane (B81311) Protons: The ten protons on the cyclohexane ring would likely appear as a series of complex, overlapping multiplets in the upfield region, typically between 1.2 and 1.8 ppm. Their broadness and complexity arise from the conformational rigidity of the ring and the numerous small coupling constants between adjacent axial and equatorial protons.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the quaternary C1 carbon of the cyclohexane ring are expected to produce a singlet peak, as they have no adjacent protons to couple with. This signal would likely appear in the range of 0.9 to 1.3 ppm.

Alpha-Proton (α-H): The proton on the α-carbon (the carbon adjacent to the carboxylic acid group) is anticipated to resonate as a singlet at approximately 3.5-4.0 ppm. Its chemical shift is moved downfield due to the deshielding effects of the adjacent amino and carboxyl groups.

Amino Protons (-NH₂): The two protons of the primary amine group would typically produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often found in the 2.0-5.0 ppm range.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and would appear as a very broad singlet far downfield, typically between 10.0 and 13.0 ppm. This signal is often exchanged with deuterium (B1214612) in D₂O, causing it to disappear from the spectrum.

Table 1: Predicted ¹H NMR Data for 2-amino-2-(1-methylcyclohexyl)acetic acid

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cyclohexane (10H) | 1.2 - 1.8 | Multiplet |

| Methyl (3H) | 0.9 - 1.3 | Singlet |

| Alpha-Proton (1H) | 3.5 - 4.0 | Singlet |

| Amino (2H) | 2.0 - 5.0 | Broad Singlet |

| Carboxylic Acid (1H) | 10.0 - 13.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-amino-2-(1-methylcyclohexyl)acetic acid, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in unique chemical environments.

Carboxyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded and would appear significantly downfield, typically in the range of 170-180 ppm. chemicalbook.com

Alpha-Carbon (α-C): The α-carbon, bonded to both the amino and carboxyl groups, would resonate in the range of 50-65 ppm.

Quaternary Cyclohexane Carbon (C1): The quaternary carbon of the cyclohexane ring, bonded to the methyl group and the acetic acid moiety, would have a chemical shift in the 30-45 ppm range.

Cyclohexane Carbons (-CH₂-): The five methylene (B1212753) carbons of the cyclohexane ring would produce signals in the aliphatic region, typically between 20 and 40 ppm. Due to the substitution, they are not all equivalent and would likely show separate peaks.

Methyl Carbon (-CH₃): The methyl carbon is expected to be the most shielded carbon, appearing at the most upfield position, likely between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Data for 2-amino-2-(1-methylcyclohexyl)acetic acid

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxyl (-COOH) | 170 - 180 |

| Alpha-Carbon (-C(NH₂)COOH) | 50 - 65 |

| Quaternary Cyclohexane (C-CH₃) | 30 - 45 |

| Cyclohexane (-CH₂-) | 20 - 40 |

| Methyl (-CH₃) | 15 - 25 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

O-H Stretch: The carboxylic acid O-H group exhibits a very broad absorption band in the region of 2500-3300 cm⁻¹. This broadness is a characteristic result of hydrogen bonding.

N-H Stretch: The N-H stretching of the primary amine group typically appears as two sharp peaks in the 3300-3500 cm⁻¹ region.

C-H Stretch: The C-H stretching vibrations of the aliphatic cyclohexane and methyl groups are expected in the 2850-3000 cm⁻¹ range.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will be prominent in the spectrum, typically around 1700-1725 cm⁻¹.

N-H Bend: The N-H bending vibration of the primary amine is expected to appear around 1550-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 2-amino-2-(1-methylcyclohexyl)acetic acid

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two peaks) |

| Aliphatic | C-H Stretch | 2850 - 3000 | Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Primary Amine | N-H Bend | 1550 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. For 2-amino-2-(1-methylcyclohexyl)acetic acid (molecular formula C₉H₁₇NO₂), the molecular weight is approximately 171.24 g/mol .

The fragmentation of this molecule in the mass spectrometer would likely proceed through several characteristic pathways for amino acids:

Loss of the Carboxyl Group: A common fragmentation pathway is the loss of the carboxylic acid group (-COOH) as a neutral radical, leading to a fragment ion with an m/z value corresponding to [M-45]⁺.

Alpha-Cleavage: Cleavage of the bond between the α-carbon and the cyclohexane ring is also a likely fragmentation route.

Loss of Water: Dehydration, the loss of a water molecule ([M-18]⁺), can also occur.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the parent molecule. uni.lu

Table 4: Predicted Mass Spectrometry Data for 2-amino-2-(1-methylcyclohexyl)acetic acid

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.13321 | 140.2 |

| [M+Na]⁺ | 194.11515 | 143.9 |

| [M-H]⁻ | 170.11865 | 141.1 |

| [M+H-H₂O]⁺ | 154.12319 | 135.5 |

X-ray Crystallography and Solid-State Conformations

X-ray diffraction analysis of single crystals provides definitive information about the molecular structure in the solid state. Studies on N-protected derivatives of 1-aminocyclohexaneacetic acid (β³,³-Ac₆c) offer detailed insights into its crystalline architecture. copernicus.orgresearchgate.net

The crystal structures of several N-protected derivatives have been determined, revealing their unit cell parameters. copernicus.orgresearchgate.net These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. The derivatives studied include Valeroyl-β³,³-Ac₆c-OH (I), Fmoc-β³,³-Ac₆c-OH (II), and Pyr-β³,³-Ac₆c-OH (III). copernicus.orgresearchgate.net The crystallographic data for these compounds provide a foundational understanding of their solid-state packing.

Table 1: Crystal Data and Structure Refinement for N-Protected Derivatives of 1-Aminocyclohexaneacetic Acid

| Parameter | Valeroyl-β³,³-Ac₆c-OH (I) | Fmoc-β³,³-Ac₆c-OH (II) | Pyr-β³,³-Ac₆c-OH (III) |

|---|---|---|---|

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | P2₁/n |

| a (Å) | 6.1363 (3) | 10.9705 (5) | 11.2334 (4) |

| b (Å) | 9.0700 (5) | 18.0673 (9) | 9.0664 (3) |

| c (Å) | 14.1929 (8) | 11.0269 (5) | 14.7397 (5) |

| **β (°) ** | 86.130 (2) | 105.793 (2) | 109.914 (2) |

| **Volume (ų) ** | 722.00 (7) | 2101.40 (18) | 1409.28 (9) |

| Z | 2 | 4 | 4 |

Data sourced from Wani et al. (2014). copernicus.orgresearchgate.net

In the solid state, molecules of the 1-aminocyclohexaneacetic acid derivatives are organized through extensive networks of intermolecular hydrogen bonds. copernicus.orgresearchgate.net These non-covalent interactions are crucial in stabilizing the crystal packing. In the Valeroyl derivative (I), the structure features both a carboxylic acid R₂²(8) O—H⋯O interaction and a centrosymmetric R₂²(14) N—H⋯O hydrogen bond, which together form chains along the c-axis. copernicus.orgresearchgate.net For the Fmoc derivative (II), centrosymmetric R₂²(8) O—H⋯O dimers formed by the carboxylic acid groups are further extended by N—H⋯O hydrogen bonds, creating a layered structure. This arrangement is also supported by π–π interactions between the fluorenyl rings. copernicus.orgresearchgate.net In the Pyr-pyrazine derivative (III), the supramolecular assembly is characterized by zigzag ribbons extending along the c-axis, formed by O—H⋯N(pyrazine) hydrogen bonds. copernicus.orgresearchgate.net

The conformation of the 1-aminocyclohexaneacetic acid moiety is highly consistent across the studied derivatives in the crystalline state. The cyclohexane ring invariably adopts a stable chair conformation. copernicus.orgresearchgate.net The backbone torsion angles, which define the shape of the molecule's spine, are restricted to gauche conformations. copernicus.orgresearchgate.net This restriction is imposed by the bulky cyclohexane ring.

Table 2: Key Torsion Angles (°) in N-Protected Derivatives

| Torsion Angle | Valeroyl-β³,³-Ac₆c-OH (I) | Fmoc-β³,³-Ac₆c-OH (II) | Pyr-β³,³-Ac₆c-OH (III) |

|---|---|---|---|

| φ (C0′—N1—C1B—C1A) | 61.9 (3) | 56.7 (3) | 65.5 (2) |

| θ (N1—C1B—C1A—C1′) | 57.2 (3) | 66.1 (3) | 55.0 (2) |

| ψ | 166.9 (2) | -63.6 (3) | 157.9 (2) |

Data sourced from Wani et al. (2014). copernicus.orgresearchgate.net

Solution-State Conformational Studies (e.g., using NMR)

While X-ray crystallography defines the static structure in a crystal, Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the dynamic conformational behavior of molecules in solution. copernicus.org For flexible molecules like α-Amino-1-methyl-cyclohexaneacetic acid, NMR is a powerful tool to study the ensemble of conformations present at equilibrium. Techniques such as 1D ¹H NMR and 2D NMR (e.g., HSQC, HMBC) are used to assign proton and carbon signals. mdpi.com

The shape of NMR signals can indicate whether the molecule exists as a single, pre-organized conformation or as a mixture of rapidly interconverting rotational isomers (rotamers). copernicus.org Broader signals suggest chemical exchange on the millisecond timescale, whereas sharp signals can imply either a rigid structure or very fast exchange. copernicus.org Furthermore, variable temperature NMR experiments can be used to determine the energy barriers to rotation around specific bonds. copernicus.org The Nuclear Overhauser Effect (NOE), which depends on the distance between protons, can be used to establish through-space proximities and help determine the relative populations of different conformers in solution. mdpi.com

Theoretical and Computational Studies of Molecular Structure

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular structure, stability, and electronic properties.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the structure and reactivity of molecules like α-Amino-1-methyl-cyclohexaneacetic acid. nih.govnih.gov DFT calculations can predict optimized molecular geometries, which can then be compared with experimental X-ray data. nih.gov These calculations are often performed using specific combinations of functionals, such as B3LYP, and basis sets, like 6-31G(d) or cc-pVQZ. researchgate.netmdpi.com

For amino acids, computational studies can determine the relative energies and properties of both the canonical (neutral) and zwitterionic (dipolar) forms. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. researchgate.net Other calculated properties include the molecular electrostatic potential, dipole moment, ionization energy, and electron affinity, which together provide a detailed picture of the molecule's electronic structure and potential reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational space of a molecule by simulating its atomic motions over time. mdpi.com For a-Amino-1-methyl-cyclohexaneacetic acid, an MD simulation would typically begin by placing the molecule in a simulated solvent box (e.g., water) and applying a force field, such as AMBER or GAFF, to describe the interactions between atoms. nih.gov The system is then allowed to evolve over a set period, often on the scale of nanoseconds, by solving Newton's equations of motion. ijbiotech.com

This process generates a trajectory that maps the molecule's movements, including bond vibrations, angle bending, and torsional rotations. researchgate.net By analyzing this trajectory, researchers can sample a vast number of possible conformations, providing insight into the molecule's flexibility and the dynamic interplay between the cyclohexane ring and its substituents. ijbiotech.com MD simulations are crucial for understanding how the molecule behaves in a dynamic environment, revealing transient states and pathways for conformational change that are not apparent from static models. mdpi.com

Prediction of Conformational Landscapes and Energy Minima

The cyclohexane ring in a-Amino-1-methyl-cyclohexaneacetic acid preferentially adopts a chair conformation to minimize angular and torsional strain. youtube.com Because this is a 1,1-disubstituted cyclohexane, the two substituents—a methyl group and an aminoacetic acid group—are attached to the same carbon atom. In any chair conformation, one of these substituents must occupy an axial position while the other occupies an equatorial position. libretexts.org

A ring flip interconverts the two chair conformations, causing the axial group to become equatorial and the equatorial group to become axial. masterorganicchemistry.com The relative stability of these two conformers is determined by steric strain, specifically 1,3-diaxial interactions. utexas.edu The bulkier substituent generally prefers the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. libretexts.orgmasterorganicchemistry.com Computational methods can be used to calculate the potential energy of different conformations, allowing for the prediction of the conformational landscape and the identification of the global energy minimum, which represents the most stable and populated conformation of the molecule. researchgate.net Given the relative sizes, the conformer with the larger aminoacetic acid group in the equatorial position is predicted to be more stable than the one where the methyl group is equatorial.

| Conformer | Axial Group | Equatorial Group | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| Conformer A | -CH3 | -CH(NH2)COOH | 0 (Reference) | More Stable |

| Conformer B | -CH(NH2)COOH | -CH3 | > 0 | Less Stable |

Chemical Reactivity and Mechanistic Investigations

Intramolecular Cyclization Reactions

One of the most significant reactions of a-Amino-1-methyl-cyclohexaneacetic acid is its propensity to undergo intramolecular cyclization to form a stable lactam. This spontaneous process is a critical consideration in its synthesis and handling.

a-Amino-1-methyl-cyclohexaneacetic acid readily undergoes an intramolecular condensation reaction between its primary amine and carboxylic acid moieties to yield the corresponding five-membered γ-lactam, 2-aza-spiro[4.5]decan-3-one. researchgate.net This reaction involves the nucleophilic attack of the amino group onto the carbonyl carbon of the carboxylic acid, with the subsequent elimination of a water molecule. youtube.com The cyclization process has been studied in detail, often as a degradation pathway for the parent compound, as the formation of the lactam is a common occurrence. researchgate.net The structure of the resulting spiro compound is a bicyclic system where the nitrogen-containing ring is fused to the cyclohexane (B81311) ring at a quaternary carbon center. researchgate.netnih.gov

The intramolecular cyclization of a-Amino-1-methyl-cyclohexaneacetic acid has been investigated to understand its rate and the factors governing the reaction. Studies performed at elevated temperatures (e.g., 80°C) show that the reaction follows pseudo-first-order kinetics. researchgate.net The rate of lactam formation is significantly influenced by reaction conditions such as pH and buffer concentration. researchgate.net

While detailed thermodynamic parameters for this specific cyclization are not extensively published, related studies on radical cyclizations suggest that product distribution is often kinetically controlled rather than thermodynamically controlled. researchgate.net In the case of a-Amino-1-methyl-cyclohexaneacetic acid, the formation of the five-membered γ-lactam is highly favored due to the low activation energy and favorable pre-exponential factor for forming five- and six-membered rings, a principle established by Baldwin's rules for ring closure.

The progress of the cyclization can be monitored using techniques like fluorimetry and proton NMR spectroscopy to determine the concentration of the remaining amino acid and the newly formed lactam. researchgate.net The table below presents illustrative kinetic data from a study on the cyclization of the parent compound, gabapentin (B195806), which is structurally analogous.

| pH | Buffer System | kobs (s⁻¹) x 10⁶ |

|---|---|---|

| 2.24 | HCl/KCl | 0.14 |

| 5.02 | Acetate (B1210297) | 0.13 |

| 7.00 | Phosphate (B84403) | 0.89 |

| 9.02 | Borate (B1201080) | 10.3 |

| 11.15 | Carbonate | 11.2 |

The rate of lactam formation from a-Amino-1-methyl-cyclohexaneacetic acid is highly dependent on pH. researchgate.net The reaction is subject to both general acid and general base catalysis. The pH-rate profile shows that the reaction is slowest in acidic conditions (pH < 5) and accelerates significantly as the pH increases, reaching a maximum rate in alkaline conditions (pH > 9). researchgate.net

Ester Hydrolysis and Formation Pathways

Esters of a-Amino-1-methyl-cyclohexaneacetic acid can be synthesized to protect the carboxylic acid functionality. These esters, like other amino acid esters, can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. nih.govscbt.com

The formation of esters (esterification) is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. The reverse reaction, hydrolysis, involves the cleavage of the ester bond (C-O) by water. libretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is initiated by the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible and typically requires a large excess of water to be driven to completion. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This reaction is irreversible because the final step produces a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol by-product. libretexts.org This method is often preferred for its completeness. nih.gov

The kinetics of hydrolysis for amino acid esters can be monitored by observing the release of the alcohol or the formation of the carboxylic acid. nih.gov

Condensation Reactions and Schiff Base Formation

The primary amino group of a-Amino-1-methyl-cyclohexaneacetic acid can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction is a cornerstone of amino acid chemistry and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The formation of a Schiff base is typically reversible and can be catalyzed by either acid or base. nih.gov The general mechanism proceeds as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate.

Proton transfer steps followed by the elimination of water to form the C=N double bond of the imine. youtube.com

These Schiff base derivatives are important intermediates in organic synthesis. For example, Schiff bases derived from amino acids can be used as synthons in the enantioselective synthesis of other, more complex amino acids. researchgate.net The stability and formation rate of the Schiff base can be influenced by factors such as pH and the steric and electronic properties of the reacting aldehyde or ketone. nih.gov

Oxidation Reactions and Associated Kinetics

Amino acids can undergo oxidation reactions, leading to decarboxylation and deamination. Studies on the oxidation of various amino acids by N-halo compounds, such as 1-chlorobenzimidazole (CBI) in an acidic medium, provide a model for the expected oxidative behavior of a-Amino-1-methyl-cyclohexaneacetic acid. nanoient.orgnanoient.org

In these reactions, the amino acid is typically oxidized to an aldehyde, ammonia, and carbon dioxide. The kinetics of such oxidations are often found to be first-order with respect to both the amino acid and the oxidant. nanoient.orgnanoient.org The reaction rate is sensitive to the acidity of the medium; an increase in acid concentration often decreases the reaction rate due to the protonation of the amino acid, which deactivates it towards the oxidant. nanoient.orgnanoient.org

The general stoichiometry observed for the oxidation of one mole of an amino acid often requires two moles of the oxidizing agent. nanoient.org A plausible mechanism involves the formation of an N-chloro derivative of the amino acid as an intermediate, which then undergoes hydrolysis and decarboxylation to yield the final products. The thermodynamic parameters, including activation energy, can be determined by studying the reaction kinetics at different temperatures. nanoient.org

Acid-Base Equilibria and Protonation States in Solution

The chemical behavior of a-Amino-1-methyl-cyclohexaneacetic acid in solution is significantly influenced by its acid-base properties. As a molecule containing both a carboxylic acid group and an amino group, it exhibits characteristic acid-base equilibria, leading to different protonation states depending on the pH of the surrounding medium.

Macroscopic and Microscopic Acidity Constants

The macroscopic constants are a composite of the microscopic constants (k1, k2, k12, and k21), which describe the specific ionization steps of the different functional groups. The equilibrium between the neutral form and the zwitterionic form is described by the zwitterionic equilibrium constant, Kz.

Protonation States and Species Distribution

In aqueous solution, a-Amino-1-methyl-cyclohexaneacetic acid can exist in four different forms depending on the pH: a cationic form, a neutral form, a zwitterionic form, and an anionic form.

At low pH (acidic conditions): Both the carboxylic acid group and the amino group are protonated. The molecule carries a net positive charge and exists as a cation (+H₃N-R-COOH).

At high pH (alkaline conditions): Both the carboxylic acid group and the amino group are deprotonated. The molecule carries a net negative charge and exists as an anion (H₂N-R-COO⁻).

The relative concentrations of these species are dictated by the pH of the solution and the pKa values of the functional groups. The degradation of a-Amino-1-methyl-cyclohexaneacetic acid through intramolecular cyclization to form a lactam is also pH-dependent, with the minimum rate of degradation observed at a pH of approximately 6.0. angelfire.com

Low-temperature ¹H NMR studies have indicated that in solution at -80 °C, a-Amino-1-methyl-cyclohexaneacetic acid exists as two distinct conformers where the aminomethyl group is in either an axial or equatorial position, with the equatorial conformer being more abundant in a 2:1 ratio. mdpi.com

Interactive Data Table: Acid-Base Properties of a-Amino-1-methyl-cyclohexaneacetic acid

| Parameter | Value | Reference |

| pKa1 | 3.68 | mdpi.comangelfire.com |

| pKa2 | 10.70 | mdpi.comangelfire.com |

| Isoelectric Point (pI) | 7.14 | drugfuture.com |

Synthesis and Characterization of Derivatives and Analogues

Substituted α-Amino-cyclohexaneacetic Acids

Common N-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is removed under acidic conditions (e.g., trifluoroacetic acid, TFA) masterorganicchemistry.compeptide.com. The Cbz group is installed using benzyl (B1604629) chloroformate and removed by catalytic hydrogenolysis libretexts.org. In the synthesis of related cyclic amino acids, such as 1-amino-2-hydroxycyclohexanecarboxylic acid, N-acylation with groups like benzamide (B126) has also been employed, which can be hydrolyzed under harsh conditions unirioja.es. The selection of a protecting group strategy is crucial for multi-step syntheses peptide.com.

Table 1: Common N-Protecting Groups for Amino Acids

| Protecting Group | Reagent for Introduction | Conditions for Removal |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) masterorganicchemistry.compeptide.com |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenolysis libretexts.org |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) peptide.com |

| Benzoyl (Bz) | Benzoyl chloride | Strong acid or base hydrolysis unirioja.es |

Modifying the cyclohexane (B81311) ring or the acetic acid side chain of amino acids introduces further structural diversity, which can be used to fine-tune the physicochemical properties of the resulting molecules. Research into related cyclic amino acids provides a blueprint for these transformations.

For instance, polyhydroxylated cyclohexane γ-amino acids have been synthesized from starting materials like shikimic acid. These modifications create complex, stereochemically rich structures that can induce specific secondary structures in peptides researchgate.net. Another approach involves the synthesis of spirocyclic amino acids, where the α-carbon is part of two rings. Spiro[2.3]hexane and spiro[3.3]heptane-derived α-amino acids have been synthesized using methods like the Curtius rearrangement or hydantoin (B18101) formation followed by hydrolysis enamine.net. These strategies create highly rigid scaffolds valuable in drug design enamine.net.

Diels-Alder reactions have been used to construct the cyclohexane ring system in some amino acid syntheses. For example, the reaction between methyl 2-benzamidoacrylate and a substituted butadiene can yield a cyclohexene (B86901) derivative, which can be further modified, such as through hydrogenation to saturate the ring unirioja.es.

Table 2: Examples of Structural Variations in Cyclic Amino Acid Analogues

| Variation Type | Synthetic Strategy | Resulting Structure | Reference |

|---|---|---|---|

| Ring Hydroxylation | Dihydroxylation of cyclohexene precursor | Polyhydroxylated cyclohexane amino acid | researchgate.net |

| Spirocyclization | Curtius rearrangement of monoesters | Spiro[3.3]heptane-derived α-amino acid | enamine.net |

| Ring Construction | Diels-Alder Cycloaddition | Substituted cyclohexene amino acid | unirioja.es |

Amino Acid Conjugates and Peptidomimetics

Unnatural amino acids are frequently incorporated into peptides to create peptidomimetics—molecules that mimic the structure and function of natural peptides but often have enhanced stability, potency, or bioavailability wikipedia.orgnih.gov.

The incorporation of α,α-disubstituted amino acids like α-amino-1-methyl-cyclohexaneacetic acid into a peptide chain is typically achieved via solid-phase peptide synthesis (SPPS) masterorganicchemistry.com. In SPPS, the peptide is assembled sequentially while anchored to a solid resin support. The most common strategies are Boc/Bzl and Fmoc/tBu chemistry, named for the protecting groups used peptide.com.

The general cycle for adding one amino acid in Fmoc-based SPPS involves:

Deprotection: The Fmoc group on the N-terminus of the resin-bound peptide is removed with a mild base, typically piperidine (B6355638) peptide.com.

Activation & Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., DCC, HBTU) and added to the resin to react with the newly freed N-terminus libretexts.orgnih.gov. The coupling of sterically hindered α,α-disubstituted amino acids can be challenging and may require extended reaction times or specialized coupling reagents.

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed, often using a strong acid like TFA masterorganicchemistry.compeptide.com.

The rigid structure of α,α-disubstituted cyclic amino acids makes them excellent candidates for designing peptides with predictable and stable secondary structures, such as β-turns or helices researchgate.net. When incorporated into a peptide backbone, these constrained residues limit the conformational freedom of the chain, effectively acting as "turn-inducers" researchgate.net. This is a key strategy in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide ligand nih.gov.

Furthermore, cyclic amino acid derivatives can be used to create fused heterocyclic systems. For example, the formation of spiro-oxazolone intermediates during the synthesis of some cyclic amino acids is a step toward creating more complex, fused ring structures unirioja.es. The design of unnatural amino acids also extends to creating novel side chains. "Click chemistry," for instance, allows for the straightforward synthesis of triazole-containing amino acid analogues from an ethynyl-amino acid precursor, demonstrating how a core structure can be diversified to create libraries of compounds nih.gov.

A powerful strategy in medicinal chemistry is the structural modification of natural products by conjugating them with amino acids frontiersin.org. This approach can enhance the parent molecule's properties, such as water solubility, bioavailability, or target affinity. Amino acids can be linked to natural products like alkaloids, flavonoids, or terpenes through amide or ester bonds frontiersin.org.

For example, researchers have attached amino acids to compounds like glycyrrhetinic acid and arctigenin (B1665602) to improve their cytotoxic or antitumor activities frontiersin.org. A synthetic, non-proteinogenic amino acid like α-amino-1-methyl-cyclohexaneacetic acid could serve as a novel building block in this context. Its unique steric and electronic properties could impart improved stability against enzymatic degradation or provide a new vector for interacting with biological targets when conjugated to a natural product scaffold.

Coordination Chemistry and Metal Complexation

The molecular structure of a-Amino-1-methyl-cyclohexaneacetic acid, containing both an amino group (-NH₂) and a carboxylic acid group (-COOH), makes it an effective ligand for coordinating with metal ions. Research has demonstrated its ability to form stable complexes with a range of transition metals.

Synthesis of Metal Complexes (e.g., Cobalt, Nickel, Zinc, Copper, Lead(II))

The synthesis of metal complexes involving a-Amino-1-methyl-cyclohexaneacetic acid has been accomplished through various methods, primarily solution-phase synthesis and mechanochemistry.

Solution-Phase Synthesis: A common approach involves reacting the ligand with a metal salt in an appropriate solvent. For example, complexes of Copper(II), Nickel(II), and Cobalt(II) have been synthesized by reacting a-Amino-1-methyl-cyclohexaneacetic acid with the corresponding metal(II) chlorides or nitrates in a basic methanolic or aqueous solution. nih.govtsijournals.com The reaction mixture is typically stirred and heated, after which the resulting precipitate is filtered, washed, and dried. nih.govtsijournals.com For instance, the synthesis of a Copper(II) complex, [Cu(Gpn)(H₂O)₃(Cl)]·2H₂O, was achieved by adding CuCl₂·2H₂O to a basic solution of the ligand and stirring at 80 °C for two hours, yielding a dark brown precipitate. nih.gov Similarly, a Nickel(II) complex was prepared by heating Nickel(II) sulfate (B86663) hexahydrate with the ligand in water, followed by cooling to form crystals. tsijournals.com

Mechanochemical Synthesis: This solvent-free method has been used to prepare coordination networks of a-Amino-1-methyl-cyclohexaneacetic acid with metals such as Zinc(II), Copper(II), and various lanthanides. acs.orgmdpi.com This technique involves the direct grinding of the solid reactants, offering an alternative to traditional solvent-based methods.

While complexes with Cobalt, Nickel, Zinc, and Copper are well-documented, specific synthetic procedures for Lead(II) complexes are less commonly reported in recent literature.

Table 1: Examples of Synthesized Metal Complexes

| Metal Ion | Metal Salt Precursor | Ligand-to-Metal Molar Ratio | Solvent/Method | Resulting Complex Formula | Reference |

|---|---|---|---|---|---|

| Copper(II) | CuCl₂·2H₂O | 1:1 | Basic Methanol (B129727) (Reflux) | [Cu(Gpn)(H₂O)₃(Cl)]·2H₂O | nih.gov |

| Nickel(II) | NiCl₂·6H₂O | 1:1 | Basic Methanol (Reflux) | [Ni(Gpn)(H₂O)₃(Cl)]·3H₂O | nih.gov |

| Cobalt(II) | Co(NO₃)₂ | 4:1 | Water (Heating/Cooling) | [Co(H₂O)₂(Gpn)₄] | tsijournals.comtsijournals.com |

| Zinc(II) | ZnSO₄ | 2:1 | Aqueous Solution | [Zn(Gpn)₂SO₄] | researchgate.net |

Ligand Binding Modes and Stoichiometry

The stoichiometry and binding modes of a-Amino-1-methyl-cyclohexaneacetic acid in metal complexes are diverse. The ligand typically acts as a zwitterion (H₃N⁺-R-COO⁻) and can coordinate to metal centers in several ways.

Stoichiometry: The metal-to-ligand ratio varies depending on the metal ion and reaction conditions. Ratios of 1:1, 1:2, and 1:4 have been reported. nih.govtsijournals.comresearchgate.net For example, elemental analysis has confirmed a 1:1 metal-to-ligand stoichiometry for several Cu(II), Ni(II), and Co(II) complexes. nih.gov In contrast, a study on a cobalt complex revealed an octahedral coordination with four ligand molecules, indicating a 1:4 ratio. tsijournals.comtsijournals.com Zinc complexes have been synthesized with a 1:2 metal-to-ligand ratio. researchgate.net

Binding Modes:

Bidentate Chelation: The most common coordination mode involves the ligand acting as a bidentate chelating agent. It binds to a single metal center through one oxygen atom of the deprotonated carboxylate group and the nitrogen atom of the amino group, forming a stable five-membered ring. nih.govscite.ai

Bridging Coordination: The ligand can also act as a bridging ligand, connecting two different metal centers. This is often achieved through the carboxylate group, which can bridge metal ions in a syn-anti conformation. acs.org

Monodentate Coordination: In some structures, particularly ternary complexes containing other ligands, a-Amino-1-methyl-cyclohexaneacetic acid has been observed to coordinate as a monodentate ligand, binding to the zinc ion solely through its carboxylate group. researchgate.net

In many complexes, water molecules also participate in the coordination sphere of the metal ion. nih.govtsijournals.com

Structural Elucidation of Coordination Compounds (e.g., Single Crystal X-ray Diffraction, Powder XRD)

The definitive structures of these coordination compounds are determined using crystallographic techniques.

Single Crystal X-ray Diffraction: This powerful technique has provided unambiguous identification and detailed structural information for several complexes. For a cobalt complex with a 1:4 stoichiometry, single-crystal X-ray diffraction revealed an octahedral geometry where the cobalt ion is coordinated to two water molecules and four ligand molecules via their carboxylate oxygen atoms. tsijournals.com The Co-O bond lengths were determined to be 2.064(2) Å and 2.088(2) Å. tsijournals.com In a nickel complex, the ligand was found in its zwitterionic form, binding to the nickel ion through the carboxylate oxygen with a Ni-O bond length of approximately 2.036 Å. researchgate.net

Powder X-ray Diffraction (XRD): Powder XRD is used to confirm the formation of crystalline complex phases and to determine their crystallographic parameters. Studies on a series of zinc complexes with the ligand showed them to have monoclinic and orthorhombic crystal systems. researchgate.net Powder XRD patterns are also used to confirm the identity of newly synthesized complexes by comparing them to calculated patterns from single-crystal data. tsijournals.com

Table 2: Selected Crystallographic Data

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [Co(H₂O)₂(Gpn)₄] | Not specified | Not specified | Co-O: 2.064, 2.088 | Octahedral | tsijournals.com |

| [Ni(Gpn)(H₂O)₅]SO₄ | Not specified | Not specified | Ni-O: ~2.036 | Not specified | researchgate.net |

| [Zn(Gpn)(Asp)(H₂O)]·3H₂O | Orthorhombic | P 2 a | Not specified | Not specified | researchgate.net |

| [M(Gpn)(H₂O)₃(Cl)]·nH₂O (M=Cu, Ni, Co) | Not specified | Not specified | Not specified | Deformed Octahedral | nih.gov |

Stability Constants and Thermodynamic Parameters of Metal-Ligand Interactions

The stability of metal complexes in solution is quantified by their stability constants (or formation constants). Potentiometric pH titration is a key method used to determine these values.

A study of the interaction between a-Amino-1-methyl-cyclohexaneacetic acid and Cu(II) and Ni(II) ions in aqueous solution determined the protonation constants of the ligand and the stability constants of the 1:1 binary complexes. researchgate.net The stability constants (log K) for the Cu(II) and Ni(II) complexes were found to be 7.29 and 5.18, respectively. researchgate.net This trend, where the stability of the copper complex is greater than the nickel complex (Cu(II) > Ni(II)), is consistent with the well-established Irving-Williams series for divalent metal ions of the first transition series. researchgate.net Spectrophotometric studies of the Cu(II) system confirmed the formation of the complex in solution. researchgate.net While these studies provide crucial data on complex stability, detailed thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of formation are not extensively reported.

Table 3: Stability Constants of Metal Complexes

| Metal Ion | Stoichiometry (M:L) | Stability Constant (log K) | Method | Reference |

|---|---|---|---|---|

| Copper(II) | 1:1 | 7.29 | Potentiometric Titration | researchgate.net |

| Nickel(II) | 1:1 | 5.18 | Potentiometric Titration | researchgate.net |

Pro-molecule and Prodrug Chemical Design

To overcome certain pharmacokinetic limitations of the parent compound, pro-molecules and prodrugs have been designed. This strategy involves chemically modifying the active molecule to form a new compound that, after administration, converts back to the parent drug.

Synthesis of Ester and Carbamate (B1207046) Pro-molecules

The primary focus of prodrug design for a-Amino-1-methyl-cyclohexaneacetic acid has been the modification of its primary amine group to create ester and, more notably, carbamate derivatives.

Carbamate Pro-molecules: The synthesis of carbamate prodrugs aims to mask the zwitterionic nature of the parent molecule. researchgate.net A prominent example is Gabapentin (B195806) enacarbil, a carbamate prodrug synthesized as (+/-)-1-([(α-isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane acetic acid. nih.gov This modification involves creating a carbamate linkage at the amino group. researchgate.netnih.gov The synthesis of carbamates can be achieved through various chemical methodologies, often involving the reaction of an amine with reagents like p-nitrophenyl chloroformate or other activated carbonates in the presence of a base. nih.govacs.org These prodrugs are designed to be stable until they are absorbed, after which they are rapidly converted back to the active parent compound by non-specific esterases. acs.org

Ester Pro-molecules: The synthesis of ester prodrugs involves the modification of the carboxylic acid group. While less common in recent prominent literature compared to carbamate prodrugs for this specific molecule, the general synthesis of mutual ester prodrugs has been explored. This involves linking the parent compound to another molecule, such as an antioxidant, via an ester bond. researchgate.net

Table of Mentioned Compounds

Chemical Stability and Transformation Pathways of Pro-molecules

Pro-molecules, or prodrugs, are bioreversible derivatives designed to undergo a chemical or enzymatic transformation in the body to release the active parent drug. nih.gov The primary goal is to create a prodrug that is chemically stable until it reaches its target, after which it should efficiently convert to the active form without generating toxic byproducts. nih.gov

The stability of these pro-molecules is highly dependent on their chemical structure and the physiological environment. For instance, XP13512, a novel prodrug of gabapentin (a close structural analogue), was designed to be stable at physiological pH but to undergo rapid conversion to gabapentin in intestinal and liver tissues. nih.gov The transformation of amino acid ester prodrugs is often a multi-step process. It can be initiated by enzymatic hydrolysis, for example, by esterases, which then triggers a subsequent, spontaneous chemical reaction. mdpi.com

A common transformation pathway for prodrugs involves intramolecular cyclization. mdpi.com In this process, an initial enzymatic cleavage of an ester or amide bond exposes a nucleophilic group (like a hydroxyl or amino group). This group then attacks another part of the molecule, leading to a cyclization reaction that releases the active drug. mdpi.com For example, dipeptide prodrugs can be cleaved by peptidases, followed by a spontaneous intramolecular aminolysis of the resulting dipeptide carrier to release the parent compound. mdpi.com

The stereochemistry of the amino acid promoiety can also influence stability. Prodrugs containing D-configuration amino acids have been observed to be more enzymatically stable than their L-configuration counterparts. nih.gov This increased resistance to enzymatic degradation can be a strategic advantage in prodrug design. nih.gov

| Pro-molecule Type | General Stability Profile | Primary Transformation Pathway | Influencing Factors |

|---|---|---|---|

| Amino Acid Esters | Generally stable in aqueous solution but susceptible to enzymatic hydrolysis. nih.gov | Enzymatic hydrolysis by esterases, often followed by intramolecular cyclization. nih.govmdpi.com | pH, presence of specific enzymes, stereochemistry (D-isomers often more stable). nih.gov |

| Dipeptide Derivatives | Designed for stability against general proteases but targeted for cleavage by specific peptidases. mdpi.com | Enzymatic cleavage of the dipeptide bond by peptidases (e.g., membrane dipeptidase) followed by spontaneous cyclization. mdpi.com | Over-expression of target enzymes in specific tissues (e.g., tumors). mdpi.com |

| Acyloxyalkoxy Carbonyl Derivatives (e.g., XP13512) | Stable at physiological pH. nih.gov | Rapid enzymatic conversion in specific tissues like the intestine and liver. nih.gov | Tissue-specific enzyme activity. nih.gov |

Exploration of Cellular Transport Systems for Pro-molecules

A significant advantage of converting α-Amino-1-methyl-cyclohexaneacetic acid into pro-molecules is the ability to utilize the body's own nutrient transport systems for enhanced absorption and cellular uptake. nih.govnih.gov The parent compound may have its absorption limited to low-capacity transport systems, leading to variable pharmacokinetics. nih.gov Prodrug strategies aim to overcome this by targeting high-capacity transporters present throughout the intestine. nih.gov

Peptide Transporters: Studies have shown that amino acid ester prodrugs can be recognized and transported by peptide transporters, such as hPEPT1, even though they lack a traditional peptide bond. nih.govnih.govumich.edu This mechanism can dramatically increase the cellular uptake of the parent drug. For instance, the L-valyl ester of acyclovir (B1169) was found to be about ten times more permeable across the apical membrane than acyclovir itself, a transport process inhibited by dipeptides, confirming the role of peptide transporters. nih.gov The L-configuration of the amino acid generally leads to more favorable cellular uptake compared to the D-configuration. umich.edu

Monocarboxylate and Vitamin Transporters: Other high-capacity transport systems can also be targeted. The gabapentin prodrug XP13512 was shown to be a substrate for the monocarboxylate transporter type-1 (MCT-1) and the human sodium-dependent multivitamin transporter (SMVT). nih.gov This multi-transporter affinity allows for efficient absorption along a greater length of the intestine. nih.gov

The general strategy involves designing the pro-molecule to mimic the natural substrates of these transporters, thereby gaining entry into cells where intracellular enzymes can then cleave the promoiety to release the active drug. nih.govumich.edu

| Transport System | Abbreviation | Pro-molecule Substrates | Location/Significance |

|---|---|---|---|

| Human Peptide Transporter 1 | hPEPT1 | Amino acid ester prodrugs (e.g., L-valyl esters). nih.govumich.edu | Primarily in the intestine; responsible for the absorption of di- and tri-peptides. nih.gov |

| Monocarboxylate Transporter Type-1 | MCT-1 | Acyloxyalkoxy carbonyl derivatives (e.g., XP13512). nih.gov | Present throughout the intestine; transports lactate (B86563) and other monocarboxylates. nih.gov |

| Sodium-Dependent Multivitamin Transporter | SMVT | Acyloxyalkoxy carbonyl derivatives (e.g., XP13512). nih.gov | Present throughout the intestine; transports biotin (B1667282) and other vitamins. nih.gov |

| Large Neutral Amino Acid Transporter | L-System | Transports amino acids like leucine (B10760876) and specific synthetic amino acids. nih.gov | Found in various cells, including lymphocytes; sodium-independent. nih.gov |

Polymer Chemistry Applications

The unique structure of α-Amino-cyclohexaneacetic acid, combining a cyclic backbone with amino and carboxylic acid functional groups, makes it an interesting building block for novel polymers. nih.gov

Synthesis of Polymers with a-Amino-cyclohexaneacetic Acid Moieties

The incorporation of amino acid moieties into synthetic polymer chains can impart biological properties like biocompatibility and biodegradability, or stimuli-responsive characteristics. nih.gov Two primary strategies can be employed for the synthesis of polymers containing α-Amino-cyclohexaneacetic acid units.

Polymerization of Amino Acid-Derived Monomers: This approach involves first synthesizing a polymerizable monomer from the amino acid. For example, a vinyl group can be grafted onto the amino acid to create a novel monomer. nih.gov This monomer can then be polymerized, often in the presence of a cross-linking agent, to form polymer gels or networks. nih.gov This method allows for the creation of polymers where the amino acid moiety is a core part of the repeating unit.

Post-Polymerization Modification: This strategy involves first synthesizing a polymer with reactive "activated ester" groups, such as poly(pentafluorophenyl acrylate). nih.gov The α-Amino-cyclohexaneacetic acid can then be grafted onto this pre-formed polymer backbone through an aminolysis reaction, where the amino group of the acid displaces the activated ester. nih.gov This technique is versatile as it allows for the same polymer precursor to be modified with various amino acids to tailor the final properties. nih.gov

Radical Polymerization Techniques

Radical polymerization is a common and robust method for creating polymers from vinyl monomers, including those derived from amino acids. nih.govnih.gov